

why was Z-LRGG-AMC discontinued by some suppliers

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Compound of Interest

Compound Name: Z-LRGG-AMC

Cat. No.: B12385867

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Z-LRGG-AMC Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the fluorogenic substrate **Z-LRGG-AMC**.

Frequently Asked Questions (FAQs)

Q1: Why has Z-LRGG-AMC been discontinued by some suppliers, such as R&D Systems?

While the specific reasons for discontinuing a product are determined by the individual supplier, the discontinuation of a laboratory reagent like **Z-LRGG-AMC** (e.g., R&D Systems, Catalog # S-100) can be due to a variety of factors. These can include:

- Business Decisions: Suppliers may discontinue products due to portfolio updates, changes in manufacturing focus, or low market demand.
- Availability of Alternatives: Newer or more robust alternative substrates may have been developed, leading to a decrease in the demand for older products.
- Raw Material Sourcing: Difficulties in sourcing high-quality raw materials can impact the manufacturing of a product.

It is important to note that **Z-LRGG-AMC** is still available from other suppliers.

Q2: I am observing high background fluorescence in my assay. What could be the cause?

Troubleshooting & Optimization





High background fluorescence can be a common issue in assays using fluorogenic substrates. Potential causes include:

- Substrate Instability: The substrate may be degrading spontaneously, releasing the fluorophore (AMC) without enzymatic activity. Ensure proper storage of the substrate at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.
- Contamination: The presence of contaminating proteases in your enzyme preparation or other reagents can lead to non-specific cleavage of the substrate.
- Assay Buffer Composition: Components in your assay buffer could be interfering with the substrate or causing fluorescence. It is recommended to use the assay buffer provided with a kit or one that has been validated for your specific enzyme.[1]
- Improper Handling: Vigorous mixing or shaking of the substrate solution can sometimes lead to an increase in background fluorescence.

Q3: My fluorescent signal is lower than expected. How can I troubleshoot this?

Low or no signal in your assay can be attributed to several factors:

- Inactive Enzyme: Ensure your enzyme is active. Handle enzymes on ice unless otherwise specified and avoid repeated freeze-thaw cycles.
- Incorrect Filter Settings: Verify that you are using the correct excitation and emission wavelengths for AMC (Ex/Em = 340-360/440-460 nm).[3][4]
- Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for your enzyme of interest.
- Insufficient Substrate or Enzyme Concentration: You may need to optimize the concentrations of both the substrate and the enzyme to achieve a detectable signal.

Q4: I am having trouble dissolving **Z-LRGG-AMC**. What are the recommended solvents?

Z-LRGG-AMC has specific solubility characteristics. Based on supplier data, the following solvents can be used:





• DMF: 20 mg/ml

• DMSO: 16 mg/ml

• DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[4]

It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous assay buffer.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
High Background Fluorescence	Spontaneous substrate degradation	Aliquot the substrate upon receipt and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Contaminating proteases	Use highly purified enzyme preparations. Include appropriate protease inhibitors as controls.	
Assay buffer interference	Test the buffer for intrinsic fluorescence. If possible, use a buffer recommended for your enzyme or a commercial assay buffer.[1]	_
Low or No Signal	Inactive enzyme	Confirm enzyme activity using a known positive control. Ensure proper handling and storage of the enzyme.
Incorrect instrument settings	Verify the excitation and emission wavelengths are set correctly for AMC (Ex/Em = 340-360/440-460 nm).[3][4]	
Sub-optimal substrate concentration	Titrate the substrate concentration to determine the optimal working concentration for your assay.	
Poor Reproducibility	Pipetting errors	Use calibrated pipettes and be consistent with your pipetting technique, especially when working with small volumes.[5]
Temperature fluctuations	Ensure consistent incubation temperatures for all samples.	



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Experimental Protocols & Data

Quantitative Data Summary

Parameter	Value	Reference
Molecular Formula	C34H44N8O8	[4]
Molecular Weight	692.8 g/mol	[4]
Excitation Wavelength	340-360 nm	[3][4]
Emission Wavelength	440-460 nm	[3][4]
Purity	≥95%	[4]
Storage Temperature	-20°C	[4]
Solubility	DMF: 20 mg/ml; DMSO: 16 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[4]

General Protocol for a Deubiquitinase (DUB) Activity Assay

- Reagent Preparation:
 - Prepare a stock solution of **Z-LRGG-AMC** (e.g., 10 mM in DMSO).
 - Prepare your assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).
 - Prepare a solution of your purified DUB enzyme at the desired concentration in assay buffer.



Assay Setup:

- In a 96-well black microplate, add your DUB enzyme solution.
- Add any potential inhibitors or compounds to be tested.
- Include appropriate controls:
 - No-enzyme control: Assay buffer without the DUB enzyme to measure background fluorescence.
 - Positive control: A known active DUB enzyme.
 - Inhibitor control: A known inhibitor of your DUB enzyme.

• Initiate the Reaction:

 Add the Z-LRGG-AMC substrate to all wells to a final concentration of 10-50 μM. The final volume in each well should be consistent.

Measurement:

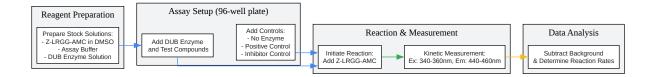
- Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (340-360 nm) and emission (440-460 nm) wavelengths.
- Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature.

Data Analysis:

- Subtract the background fluorescence (from the no-enzyme control) from all readings.
- Determine the rate of substrate cleavage (increase in fluorescence over time) for each sample.
- Plot the reaction rate against the concentration of your enzyme or inhibitor to determine kinetic parameters.



Visualizations



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Caption: Experimental workflow for a DUB activity assay using **Z-LRGG-AMC**.

Alternative Substrates

If you are looking for alternatives to **Z-LRGG-AMC**, several other fluorogenic substrates are available for measuring the activity of deubiquitinating enzymes. The choice of substrate will depend on the specific enzyme you are studying. Some alternatives include:

- Z-RLRGG-AMC: This substrate is also used for isopeptidase T and other ubiquitin C-terminal hydrolases (UCHs).[6]
- Ubiquitin-AMC (Ub-AMC): This is a more general substrate for DUBs and consists of the fluorophore AMC linked to the C-terminus of ubiquitin.
- Other peptide-AMC substrates: A variety of peptide sequences conjugated to AMC are available to target different DUBs with varying specificities.

It is always recommended to consult the literature to identify the most suitable substrate for your specific DUB of interest.

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